TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl is a complex organic compound that features a combination of tert-butyldimethylsilyl (TBDMS), diisopropylphosphoramidite (N(iPr)2P), dimethoxytrityl (DMT), and uracil moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole . The diisopropylphosphoramidite group is introduced through a reaction with diisopropylamine and a suitable phosphorochloridite . The dimethoxytrityl group is added using dimethoxytrityl chloride in the presence of a base . Finally, the uracil moiety is incorporated through a glycosylation reaction with a protected arabinofuranosyl donor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated solid-phase synthesis could be employed to scale up production .
Chemical Reactions Analysis
Types of Reactions
TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The TBDMS group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a phosphate ester.
Reduction: Formation of a primary amine.
Substitution: Formation of a free hydroxyl group after TBDMS removal.
Scientific Research Applications
TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl has several applications in scientific research:
Mechanism of Action
The mechanism of action of TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl involves its interaction with specific molecular targets. The uracil moiety can interact with nucleic acid bases, potentially inhibiting viral replication or interfering with cancer cell proliferation . The phosphoramidite group allows for incorporation into oligonucleotides, facilitating the study of nucleic acid modifications .
Comparison with Similar Compounds
Similar Compounds
TBDMS-protected nucleosides: Similar in structure but lack the phosphoramidite and dimethoxytrityl groups.
Phosphoramidite nucleosides: Contain the phosphoramidite group but may not have the TBDMS or dimethoxytrityl groups.
Dimethoxytrityl-protected nucleosides: Feature the dimethoxytrityl group but lack the TBDMS and phosphoramidite groups.
Uniqueness
TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl is unique due to its combination of protective groups and functional moieties, making it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C45H61N4O9PSi |
---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41+,42-,59?/m1/s1 |
InChI Key |
SKNLXHRBXYGJOC-UNTKAMPNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.